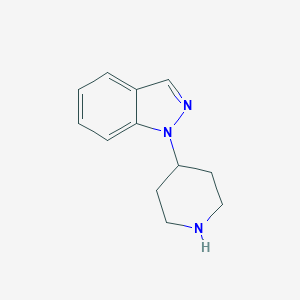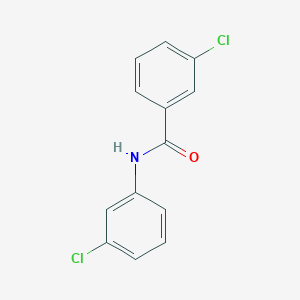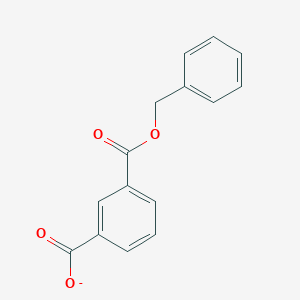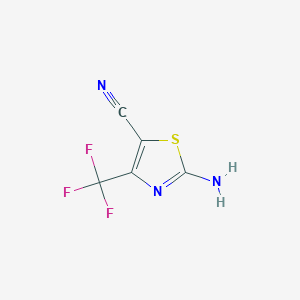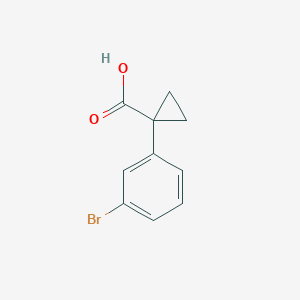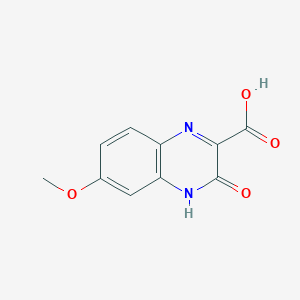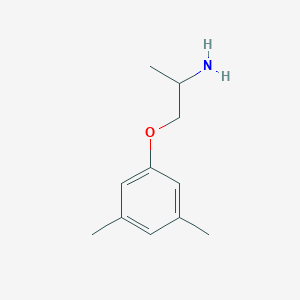
Piperidine, 1-(3,4,5-trimethoxybenzoyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidine, 1-(3,4,5-trimethoxybenzoyl)-, also known as TMA-6, is a chemical compound that has gained interest in scientific research due to its potential therapeutic effects. TMA-6 belongs to the family of phenethylamines and is structurally similar to mescaline, a psychedelic compound found in peyote cactus.
Mécanisme D'action
Piperidine, 1-(3,4,5-trimethoxybenzoyl)- acts as a selective serotonin receptor agonist, specifically targeting the 5-HT2A receptor subtype. Activation of the 5-HT2A receptor has been shown to increase the release of neurotransmitters such as dopamine and norepinephrine, which may contribute to the antidepressant and anxiolytic effects of Piperidine, 1-(3,4,5-trimethoxybenzoyl)-.
Biochemical and Physiological Effects
Piperidine, 1-(3,4,5-trimethoxybenzoyl)- has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons. This may contribute to the antidepressant effects of Piperidine, 1-(3,4,5-trimethoxybenzoyl)-, as depression has been associated with decreased levels of BDNF. Piperidine, 1-(3,4,5-trimethoxybenzoyl)- has also been shown to increase the activity of the prefrontal cortex, a brain region that plays a key role in regulating emotions and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Piperidine, 1-(3,4,5-trimethoxybenzoyl)- in lab experiments is its high selectivity for the 5-HT2A receptor subtype, which allows for more targeted studies of the receptor's function. However, Piperidine, 1-(3,4,5-trimethoxybenzoyl)- has a relatively short half-life, which may limit its use in certain experiments. In addition, Piperidine, 1-(3,4,5-trimethoxybenzoyl)- is a controlled substance and requires special handling and storage procedures.
Orientations Futures
There are several potential future directions for research on Piperidine, 1-(3,4,5-trimethoxybenzoyl)-. One area of interest is the potential use of Piperidine, 1-(3,4,5-trimethoxybenzoyl)- in combination with other drugs for the treatment of depression and anxiety disorders. Another area of interest is the development of new analogs of Piperidine, 1-(3,4,5-trimethoxybenzoyl)- with improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of Piperidine, 1-(3,4,5-trimethoxybenzoyl)- and its potential therapeutic effects.
In conclusion, Piperidine, 1-(3,4,5-trimethoxybenzoyl)- is a chemical compound that has gained interest in scientific research due to its potential therapeutic effects. The synthesis method of Piperidine, 1-(3,4,5-trimethoxybenzoyl)- has been extensively studied and optimized. Piperidine, 1-(3,4,5-trimethoxybenzoyl)- has been studied for its potential use in treating depression, anxiety, and substance abuse disorders. Piperidine, 1-(3,4,5-trimethoxybenzoyl)- acts as a selective serotonin receptor agonist, specifically targeting the 5-HT2A receptor subtype. Piperidine, 1-(3,4,5-trimethoxybenzoyl)- has been shown to increase the levels of BDNF and the activity of the prefrontal cortex. Piperidine, 1-(3,4,5-trimethoxybenzoyl)- has advantages and limitations for lab experiments, and there are several potential future directions for research on Piperidine, 1-(3,4,5-trimethoxybenzoyl)-.
Méthodes De Synthèse
The synthesis of Piperidine, 1-(3,4,5-trimethoxybenzoyl)- involves the reaction of 3,4,5-trimethoxybenzoyl chloride with piperidine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain a white crystalline powder. The synthesis method of Piperidine, 1-(3,4,5-trimethoxybenzoyl)- has been extensively studied and optimized to yield high purity and yield of the compound.
Applications De Recherche Scientifique
Piperidine, 1-(3,4,5-trimethoxybenzoyl)- has been studied for its potential therapeutic effects, particularly in the treatment of depression and anxiety disorders. Studies have shown that Piperidine, 1-(3,4,5-trimethoxybenzoyl)- acts as a selective serotonin receptor agonist, which may contribute to its antidepressant and anxiolytic effects. Piperidine, 1-(3,4,5-trimethoxybenzoyl)- has also been studied for its potential use in treating substance abuse disorders, as it has been shown to reduce drug-seeking behavior in animal models.
Propriétés
Numéro CAS |
3704-26-5 |
|---|---|
Formule moléculaire |
C15H21NO4 |
Poids moléculaire |
279.33 g/mol |
Nom IUPAC |
piperidin-1-yl-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C15H21NO4/c1-18-12-9-11(10-13(19-2)14(12)20-3)15(17)16-7-5-4-6-8-16/h9-10H,4-8H2,1-3H3 |
Clé InChI |
MDFLEQBDVHQKNX-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCCCC2 |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCCCC2 |
Autres numéros CAS |
3704-26-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



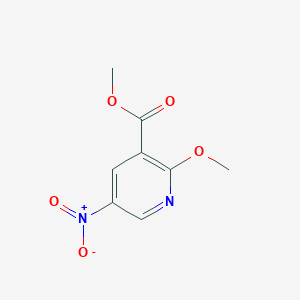
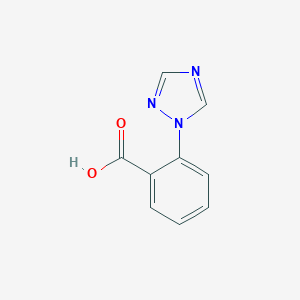
![6-[2-(Trifluoromethoxy)phenyl]nicotinic Acid](/img/structure/B181464.png)
![N,N'-[(1R,2R)-1,2-Diphenyl-1,2-ethanediyl]bis[2-diphenylphosphinobenzamide]](/img/structure/B181466.png)
